molecular formula C7H6ClN3O2S B7843417 (4-Chloro-3-nitrophenyl)thiourea

(4-Chloro-3-nitrophenyl)thiourea

Cat. No.: B7843417
M. Wt: 231.66 g/mol
InChI Key: OELIAJOIVWXZBZ-UHFFFAOYSA-N
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Description

(4-Chloro-3-nitrophenyl)thiourea is an organosulfur compound that belongs to the class of thiourea derivatives. It is characterized by the presence of a thiourea group attached to a phenyl ring substituted with a chlorine atom at the fourth position and a nitro group at the third position. This compound is of significant interest due to its diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3-nitrophenyl)thiourea typically involves the reaction of 4-chloro-3-nitroaniline with thiocyanate or isothiocyanate under controlled conditions. One common method is as follows:

    Starting Materials: 4-chloro-3-nitroaniline and ammonium thiocyanate.

    Reaction Conditions: The reaction is carried out in an aqueous or alcoholic medium, often in the presence of a catalyst such as hydrochloric acid.

    Procedure: The 4-chloro-3-nitroaniline is dissolved in the chosen solvent, and ammonium thiocyanate is added. The mixture is heated to reflux for several hours, allowing the formation of this compound.

    Purification: The product is typically purified by recrystallization from a suitable solvent, such as ethanol or water.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3-nitrophenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron powder and hydrochloric acid.

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonyl derivatives.

    Reduction: Formation of (4-Chloro-3-aminophenyl)thiourea.

    Substitution: Formation of various substituted thiourea derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Chloro-3-nitrophenyl)thiourea has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antibacterial, antifungal, and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other materials with specific properties.

Mechanism of Action

The mechanism by which (4-Chloro-3-nitrophenyl)thiourea exerts its effects involves interactions with various molecular targets:

    Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Molecular Pathways: It may interfere with cellular signaling pathways, leading to altered cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

    (4-Chloro-3-nitrophenyl)urea: Similar structure but with an oxygen atom instead of sulfur.

    (4-Chloro-3-nitrophenyl)guanidine: Contains a guanidine group instead of a thiourea group.

    (4-Chloro-3-nitrophenyl)thiocarbamate: Contains a thiocarbamate group instead of a thiourea group.

Uniqueness

(4-Chloro-3-nitrophenyl)thiourea is unique due to the presence of both a chlorine atom and a nitro group on the phenyl ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. The thiourea group also contributes to its versatility in various chemical reactions and applications.

Properties

IUPAC Name

(4-chloro-3-nitrophenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3O2S/c8-5-2-1-4(10-7(9)14)3-6(5)11(12)13/h1-3H,(H3,9,10,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELIAJOIVWXZBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=S)N)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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